Cas no 41059-80-7 (Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)
41059-80-7 structure
Product Name:Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-
Numero CAS:41059-80-7
MF:C17H22O5
MW:306.353585720062
CID:330767
PubChem ID:54598331
Update Time:2025-04-19
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-
- Lipiferolide
- 8.β.-Acetoxy-parthenolide
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a...
- (1aR,4E,7R,7aR,10aS,10bR)-7-Acetoxy-2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
- Lipiferolid
- [ "" ]
- 8.beta.-Acetoxy-parthenolide
- AKOS032948483
- [(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
- ACETOXYPARTHENOLIDE
- NSC-251676
- NSC251676
- 41059-80-7
- DTXSID901101070
- AKOS040761988
- CHEMBL2380795
- FS-9870
- [(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
- BDBM50433437
- (1aR,4E,7R,7aR,10aS,10bS)-7-(Acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
- [(1S,4R,7E,10R,11R)-4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
- Q27107220
- CHEBI:6489
- C09497
- (4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl) acetate
-
- Inchi: 1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+
- Chiave InChI: ODYJJNFWFYUXSS-RMKNXTFCSA-N
- Sorrisi: O1C2C3C(C(=C)C(=O)O3)C(CC(C)=CCCC12C)OC(C)=O |t:13|
Proprietà calcolate
- Massa esatta: 306.14700
- Massa monoisotopica: 306.146724
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 65.1
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 444.8±45.0 °C at 760 mmHg
- Punto di infiammabilità: 196.3±28.8 °C
- Indice di rifrazione: 1.531
- PSA: 65.13000
- LogP: 2.30360
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4443-1 mg |
Lipiferolide |
41059-80-7 | 1mg |
¥2275.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L23110-5mg |
8.β.-Acetoxy-parthenolide |
41059-80-7 | 5mg |
¥4480.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4443-5 mg |
Lipiferolide |
41059-80-7 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4443-1 mL * 10 mM (in DMSO) |
Lipiferolide |
41059-80-7 | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-07 | ||
| TargetMol Chemicals | TN4443-5mg |
Lipiferolide |
41059-80-7 | 5mg |
¥ 3090 | 2024-07-20 | ||
| A2B Chem LLC | AF82818-5mg |
Lipiferolide |
41059-80-7 | 96.0% | 5mg |
$552.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4443-1 ml * 10 mm |
Lipiferolide |
41059-80-7 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Letteratura correlata
-
1. Lipiferolide, a cytotoxic germacranolide, and γ-liriodenolide, two new sesquiterpene lactones from Liriodendron tulipiferaRaymond W. Doskotch,Stanley L. Keely,Charles D. Hufford J. Chem. Soc. Chem. Commun. 1972 1137
-
2. Peroxyferolide: a cytotoxic germacranolide hydroperoxide from Liriodendron tulipiferaRaymond W. Doskotch,Farouk S. El-Feraly,Edward H. Fairchild,Chin-teh Huang J. Chem. Soc. Chem. Commun. 1976 402
-
3. Subject index, 1972
-
Paul M. Dewick Nat. Prod. Rep. 2002 19 181
41059-80-7 (Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-) Prodotti correlati
- 20554-84-1(Parthenolide)
- 29552-41-8(Parthenolide)
- 12650-69-0(Mupirocin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso